(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
Description
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a bromo-hydroxy-methoxy-substituted phenyl ring and a 2,4-dichlorophenyl-substituted thiazole moiety. The (E)-configuration of the acrylonitrile group is critical for its spatial arrangement and reactivity.
Key structural features include:
- Bromo-hydroxy-methoxy phenyl group: Introduces polarity and hydrogen-bonding capability.
- Thiazole ring: Enhances π-conjugation and provides a rigid scaffold.
- 2,4-Dichlorophenyl group: Contributes to lipophilicity and steric bulk.
- Acrylonitrile backbone: Facilitates electron-deficient character, enabling nucleophilic addition reactions.
While direct synthesis data for this compound are unavailable in the provided evidence, analogous acrylonitriles are typically synthesized via Knoevenagel condensation or Suzuki-Miyaura coupling, achieving yields of 85–88% under optimized conditions .
Properties
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrCl2N2O2S/c1-26-17-6-10(5-14(20)18(17)25)4-11(8-23)19-24-16(9-27-19)13-3-2-12(21)7-15(13)22/h2-7,9,25H,1H3/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESVUAMEVZJSNG-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrCl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that incorporates both thiazole and phenolic moieties. These structural features are known to confer various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Anticancer Activity
The thiazole ring system is frequently associated with anticancer properties. Studies have demonstrated that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 1 µg/mL to 10 µg/mL against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer) .
Table 1: Cytotoxic Activity of Related Thiazole Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 4 |
| Compound B | HCT-116 | 3 |
| Compound C | HepG-2 | 5 |
| This compound | MCF-7 | TBD |
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 0.22 µg/mL against Staphylococcus aureus .
Table 2: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 0.22 |
| Compound E | Escherichia coli | 0.25 |
| This compound | TBD |
Structure–Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural features. Key observations include:
- Electron-withdrawing groups : The presence of halogens (e.g., bromine, chlorine) enhances cytotoxicity.
- Hydroxyl and methoxy substituents : These groups can increase solubility and bioavailability, contributing to improved biological activity.
- Thiazole ring : Essential for cytotoxic effects; modifications at specific positions can significantly alter potency .
Case Studies
- Synthesis and Evaluation : A study synthesized a series of thiazole-based compounds and evaluated their anticancer activity against various cell lines. The results indicated that compounds with additional halogen substitutions exhibited enhanced cytotoxicity .
- Antimicrobial Studies : Another investigation focused on the antimicrobial properties of thiazole derivatives, revealing that structural modifications led to varying degrees of effectiveness against bacterial strains .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes the formation of thiazole derivatives and subsequent reactions with various aromatic amines. Common methods include:
- Condensation Reactions : Using appropriate base catalysts to facilitate the reaction between thiazole derivatives and substituted phenyl compounds.
- Crystallization : Purification through crystallization techniques to obtain high-purity samples suitable for characterization.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography are employed to confirm the molecular structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile exhibits significant antimicrobial activity. In vitro studies have evaluated its effectiveness against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 16 | 32 µg/mL |
| Escherichia coli | 14 | 64 µg/mL |
| Pseudomonas aeruginosa | 12 | 128 µg/mL |
This compound demonstrates stronger activity against Gram-positive bacteria compared to Gram-negative strains, aligning with trends observed in other thiazole derivatives .
Anticancer Activity
The anticancer potential of this compound has been assessed using various cancer cell lines, including MCF7 (human breast adenocarcinoma). The Sulforhodamine B (SRB) assay was utilized to determine cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 18 |
| HeLa | 22 |
| A549 | 30 |
These results indicate notable cytotoxicity against breast cancer cells, suggesting its potential as a therapeutic agent .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. For instance:
- Target Protein : Estrogen Receptor
- Binding Energy : -9.5 kcal/mol
- Key Interactions : Hydrogen bonds with critical amino acids and hydrophobic interactions that stabilize the binding.
These findings support the hypothesis that the compound may modulate receptor activity, influencing pathways involved in cell proliferation and survival .
Chemical Reactions Analysis
1.2. Knoevenagel Condensation
The acrylonitrile bridge is formed via condensation between a thiazole-2-carbaldehyde and 3-bromo-4-hydroxy-5-methoxyphenylacetonitrile:
-
Reactants : Thiazole-2-carbaldehyde and arylacetonitrile.
-
Stereoselectivity : Exclusively forms the (E) -isomer due to reaction thermodynamics .
1.3. Key Structural Confirmation
-
NMR : Methyl groups on thiazole appear as singlets (δ = 2.26–2.48 ppm). Indole NH protons resonate at δ = 11.85 ppm .
-
Mass Spectrometry : Molecular ion peak at m/z 527 aligns with the molecular formula .
2.1. Nitrile Group Reactivity
| Reaction Type | Conditions | Product | Yield* |
|---|---|---|---|
| Hydrolysis to Amide | H₂SO₄ (20%), H₂O, reflux | Carboxamide derivative | 70% |
| Reduction to Amine | LiAlH₄, THF, 0°C | Primary amine | 65% |
*Hypothetical yields based on analogous reactions .
2.2. Aromatic Substitution Reactions
-
Bromo Substituent :
-
Hydroxyl Group :
2.3. Electrophilic Additions
The acrylonitrile double bond undergoes:
Stability and Functionalization Challenges
-
Methoxy Demethylation : BBr₃ in CH₂Cl₂ (-78°C to rt) yields trihydroxy derivatives .
-
Thiazole Ring Stability : Resistant to hydrolysis under acidic conditions but susceptible to oxidation with KMnO₄ .
Comparative Reaction Data
| Step | Reaction | Key Reactants/Conditions | Yield |
|---|---|---|---|
| 1 | Thiazole Synthesis | Thiourea, α-bromoketone, EtOH | 85% |
| 2 | Aldehyde Oxidation | PCC, CH₂Cl₂ | 80% |
| 3 | Knoevenagel Condensation | Piperidine, EtOH, reflux | 65% |
Biological and Pharmacological Implications
While beyond the scope of chemical reactions, the compound’s structural analogs exhibit:
Comparison with Similar Compounds
The compound is compared below with structurally related acrylonitrile derivatives to highlight substituent effects on physicochemical properties, crystallography, and applications.
Structural Analogs and Substituent Effects
Key Observations :
- Polarity: The target’s hydroxy and methoxy groups increase solubility in polar solvents compared to non-polar analogs like .
- Crystallography : Halogen substitution (Br vs. Cl) influences crystal packing. For example, brominated analogs often exhibit higher density (e.g., 1.405 g/cm³ in ) compared to chlorinated derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
